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Compound of Interest

Compound Name: RG7167

Cat. No.: B1579151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of RG7167 (also known as RO4987655 and

CH4987655) as a chemical probe for the mitogen-activated protein kinase kinase (MEK)

signaling pathway. RG7167 is a potent, orally bioavailable, and highly selective allosteric

inhibitor of MEK1 and MEK2.[1][2][3][4][5] Although its clinical development was discontinued,

its well-characterized mechanism of action and potent activity make it a valuable tool for

preclinical research into the MAPK/ERK signaling cascade.

Mechanism of Action
RG7167 is an ATP-noncompetitive inhibitor that binds to an allosteric pocket in the MEK1/2

enzymes.[2][4] This binding prevents MEK from phosphorylating its only known substrates, the

extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK1/2

phosphorylation blocks the propagation of signals downstream in the RAS/RAF/MEK/ERK

pathway, a critical signaling cascade that regulates cellular processes such as proliferation,

differentiation, and survival.[3][6] Constitutive activation of this pathway is a hallmark of many

cancers.[3][6]

Quantitative Data Summary
The following tables summarize the key quantitative data for RG7167, demonstrating its

potency and pharmacological properties.
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Table 1: In Vitro Potency
Parameter Value Cell Line/System Reference

MEK1/2 IC50 5.2 nM Biochemical Assay [1][2][4]

Cellular IC50 6.5 nM
NCI-H2122 (human

lung carcinoma)
[1][5][7]

Table 2: Human Pharmacokinetics (Phase I Studies)
Parameter Value Population Reference

Time to Maximum

Concentration (Tmax)
~1 hour

Healthy Volunteers &

Cancer Patients
[1][4][8]

Terminal Half-life

(t1/2)
~25 hours Healthy Volunteers [1][4]

~4 - 21 hours Cancer Patients [3][8][9]

Dose Proportionality 0.5 mg to 4 mg Healthy Volunteers [1][4]

Table 3: Human Pharmacodynamics (Phase I Studies)
Parameter Value Assay/Method Reference

pERK Inhibition IC50 40.6 ng/mL
Emax model in

PBMCs
[1][4]

pERK Inhibition >80% at higher doses
ex vivo stimulated

PBMCs
[1][4]

Target Engagement at

MTD (8.5 mg BID)

~75% sustained

inhibition
pERK in PBMCs [3][8]

Metabolic Response

in Tumors

79.4% of patients

showed reduction
[18F]FDG-PET [3][8]

Table 4: In Vivo Efficacy (Preclinical Xenograft Models)
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Model Dosing Effect Reference

NCI-H2122 Xenograft 1.0 mg/kg
119% Tumor Growth

Inhibition (TGI)
[1][7]

2.5 mg/kg 145% TGI [1][7]

5.0 mg/kg 150% TGI [1][7]

Various Xenograft

Models
Not specified

Complete tumor

regression
[3][4]

Signaling Pathway and Experimental Workflows
Visual representations of the targeted signaling pathway and common experimental workflows

are provided below to aid in experimental design and data interpretation.

Caption: The MAPK/ERK Signaling Pathway showing inhibition of MEK1/2 by RG7167.

Caption: A generalized workflow for assessing pERK inhibition in PBMCs.

Caption: A typical workflow for an in vivo tumor xenograft study.

Experimental Protocols
The following are generalized protocols for key experiments involving RG7167. These should

be optimized for specific cell lines and experimental conditions.

Cell-Based Proliferation Assay
Cell Plating: Seed cells (e.g., NCI-H2122) in 96-well plates at a density that allows for

logarithmic growth over the assay period and allow them to adhere overnight.

Compound Preparation: Prepare a serial dilution of RG7167 in appropriate cell culture

medium. Include a vehicle control (e.g., 0.1% DMSO).

Treatment: Remove the overnight medium from the cells and add the RG7167 dilutions.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

[7]

Viability Assessment: Quantify the number of viable cells using a suitable method, such as a

resazurin-based reagent or CellTiter-Glo®.

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to

calculate the IC50 value.

Western Blot for pERK Inhibition
Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. Prior to treatment,

starve the cells in low-serum or serum-free medium for 4-16 hours to reduce basal pERK

levels.

Inhibitor Treatment: Treat cells with the desired concentrations of RG7167 for a specified

time (e.g., 2 hours).[5][7]

Stimulation: If necessary, stimulate the cells with a growth factor (e.g., EGF) for 5-15 minutes

to induce ERK phosphorylation.

Lysis: Immediately wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g.,

RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer

to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-

ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a housekeeping protein

(e.g., actin) should be used as a loading control.[5][7]

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent

substrate to visualize the protein bands.

Analysis: Quantify band intensities to determine the ratio of pERK to total ERK.
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In Vivo Tumor Xenograft Study
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).[1]

Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x

10^6 NCI-H2122 cells) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a

predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle

control groups.[1]

Drug Formulation and Dosing: For in vivo use, RG7167 can be dissolved in a vehicle such

as 50% ethanol/50% Cremophor® EL, which is then diluted with water before administration.

[7] Administer the drug orally at the desired dose (e.g., 1-5 mg/kg) daily.

Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice

regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI).

Tumors can be excised for pharmacodynamic analysis, such as immunohistochemistry for

pERK and Ki67, or Western blotting.[3]

Conclusion
RG7167 is a well-characterized, potent, and selective MEK inhibitor. Its properties make it an

excellent chemical probe for investigating the role of the MAPK/ERK signaling pathway in

various biological and pathological contexts. The data and protocols provided in this guide

serve as a comprehensive resource for researchers utilizing RG7167 to dissect MEK signaling

and explore its therapeutic potential in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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